molecular formula C6H6BrF3 B6607925 1-bromo-3-(trifluoromethyl)bicyclo[1.1.1]pentane CAS No. 2866353-56-0

1-bromo-3-(trifluoromethyl)bicyclo[1.1.1]pentane

Cat. No.: B6607925
CAS No.: 2866353-56-0
M. Wt: 215.01 g/mol
InChI Key: MNHGTYUQOIUFJY-UHFFFAOYSA-N
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Description

1-Bromo-3-(trifluoromethyl)bicyclo[1.1.1]pentane is a bicyclic compound characterized by the presence of a bromine atom and a trifluoromethyl group attached to a bicyclo[1.1.1]pentane framework.

Future Directions

Bicyclo[1.1.1]pentanes, including 1-bromo-3-(trifluoromethyl)bicyclo[1.1.1]pentane, have been gaining popularity in academic and industrial research . The development of a practical general reaction that gives bicyclo[1.1.1]pentanes on mg- to kg-quantities using just light has opened up new possibilities for the use of these compounds in drug discovery .

Biochemical Analysis

Biochemical Properties

1-Bromo-3-(trifluoromethyl)bicyclo[1.1.1]pentane plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in metabolic processes, thereby affecting cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. This compound has been found to inhibit certain kinases, which play a role in cell signaling and regulation . Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can lead to alterations in cellular function, including changes in cell viability and proliferation rates.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. High doses can lead to toxicity, affecting organ function and overall health of the animal.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . These interactions can affect metabolic flux and the levels of various metabolites. The compound can be metabolized into different products, which may have their own biological activities.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific tissues can influence its overall biological effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s function and its interactions with other biomolecules within the cell.

Preparation Methods

The synthesis of 1-bromo-3-(trifluoromethyl)bicyclo[1.1.1]pentane typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common method includes the radical addition of bromine and trifluoromethyl groups to the bicyclo[1.1.1]pentane core. This process often requires specific reaction conditions, such as the use of radical initiators and controlled temperatures .

Industrial production methods for this compound may involve scalable synthetic routes that ensure high yields and purity. These methods often utilize advanced techniques in organic synthesis, including the use of specialized reagents and catalysts to facilitate the desired transformations .

Chemical Reactions Analysis

1-Bromo-3-(trifluoromethyl)bicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents, and radical initiators. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

1-Bromo-3-(trifluoromethyl)bicyclo[1.1.1]pentane has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

1-Bromo-3-(trifluoromethyl)bicyclo[1.1.1]pentane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its rigid bicyclic structure, which imparts distinct chemical and physical properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-bromo-3-(trifluoromethyl)bicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrF3/c7-5-1-4(2-5,3-5)6(8,9)10/h1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHGTYUQOIUFJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrF3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.01 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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